molecular formula C9H9ClN2O B13918625 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine

2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13918625
M. Wt: 196.63 g/mol
InChI Key: DSLMPXZWRBQIIK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a methoxy group on the imidazo[1,2-a]pyridine scaffold provides unique chemical properties that can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with methoxy-substituted imidazole derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents like DMF or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA or proteins. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine is unique due to the combination of its chloromethyl and methoxy groups on the imidazo-pyridine scaffold. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-(chloromethyl)-5-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9ClN2O/c1-13-9-4-2-3-8-11-7(5-10)6-12(8)9/h2-4,6H,5H2,1H3

InChI Key

DSLMPXZWRBQIIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC(=CN21)CCl

Origin of Product

United States

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